Nintedanib Dimer Impurity
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Overview
Description
Nintedanib Dimer Impurity is a byproduct formed during the synthesis of Nintedanib, a potent, oral, small-molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer . The dimer impurity is an important compound to study as it can affect the purity, efficacy, and safety of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Dimer Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2 to 5 hours to complete . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Nintedanib Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity.
Scientific Research Applications
Nintedanib Dimer Impurity has several scientific research applications, including:
Chemistry: Studying the impurity helps in understanding the synthesis and purification processes of Nintedanib.
Biology: Research on the impurity’s biological activity can provide insights into its potential effects on biological systems.
Medicine: Investigating the impurity’s pharmacokinetics and pharmacodynamics can help in assessing its impact on the efficacy and safety of Nintedanib.
Industry: Ensuring the impurity is controlled within acceptable limits is crucial for the quality assurance of pharmaceutical products.
Mechanism of Action
The mechanism of action of Nintedanib Dimer Impurity is not well-studied. it is likely to interact with similar molecular targets as Nintedanib, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors . These interactions can potentially affect the pathways involved in angiogenesis and fibrosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nintedanib Dimer Impurity include other dimer impurities formed during the synthesis of tyrosine kinase inhibitors. These compounds share structural similarities and may have comparable chemical properties.
Uniqueness
This compound is unique due to its specific formation during the synthesis of Nintedanib. Its presence and concentration can significantly impact the purity and efficacy of the final pharmaceutical product, making it a critical compound to study and control.
Conclusion
This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Nintedanib as a therapeutic agent.
Biological Activity
Nintedanib, a multi-kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) to impede tumor growth and angiogenesis. The compound also has known impurities, including the Nintedanib Dimer Impurity, which is of particular interest due to its potential biological activity and implications in drug efficacy and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
- Molecular Formula: C56H52N8O8
- Molecular Weight: 965.061 g/mol
- Purity: >95% (HPLC)
- SMILES Notation: COC(=O)c1ccc2\C(=C(\Nc3ccc(cc3)N(C)C(=O)CN4CCN(CC(=O)N(C)c5ccc(N\C(=C\6/C(=O)Nc7cc(ccc67)C(=O)OC)\c8ccccc8)cc5)CC4)/c9ccccc9)\C(=O)Nc2c1
These properties indicate that the impurity is a complex organic molecule, likely affecting its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be understood through its effects on various cancer models and its interaction with the immune system.
1. Antitumor Activity
Research indicates that Nintedanib itself exhibits antitumor properties by modulating the tumor microenvironment (TME). Although direct cytotoxicity towards certain cancer cells (e.g., B16-F10 melanoma cells) was not observed, Nintedanib was found to enhance antitumor immunity in vivo:
- Study Findings:
The mechanism by which this compound may exert its effects involves several pathways:
- Inhibition of Angiogenesis: By blocking VEGFR, PDGFR, and FGFR signaling pathways, it reduces vascular density in tumors, thereby limiting their growth potential.
- Modulation of Immune Response: It appears to enhance CD8+ T cell activation while inhibiting fibroblast proliferation, which could lead to a less immunosuppressive TME .
Case Studies
Case Study 1: Lung Adenocarcinoma
A study evaluated the effects of Nintedanib in preventing brain metastases in lung adenocarcinoma models. Mice treated with Nintedanib showed a significant reduction in brain metastases volume compared to control groups. This suggests that the dimer impurity may similarly influence metastatic processes through its active components .
Case Study 2: Combination Therapies
In combination with immune checkpoint blockade (ICB), Nintedanib demonstrated enhanced antitumor efficacy. The synergy between Nintedanib and ICB may provide insights into how impurities like the dimer could potentially augment therapeutic outcomes in cancer treatment .
Data Table: Summary of Biological Activities
Properties
CAS No. |
2410284-90-9 |
---|---|
Molecular Formula |
C56H52N8O8 |
Molecular Weight |
965.1 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |
InChI Key |
PLIRRRZAHWLPON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |
Origin of Product |
United States |
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